2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, diamino, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with a suitable phenyl butyl derivative under controlled conditions. The reaction typically takes place in a solvent such as dioxane or dichloromethane, with the presence of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium carbonate, morpholine, and various solvents like dioxane and dichloromethane . Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The chloro and sulfonyl fluoride groups are reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their function . This reactivity underlies its potential therapeutic effects and applications in chemical biology.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Shares the triazine core but differs in the substitution pattern and functional groups.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar triazine structure with different substituents, used in peptide coupling reactions.
Uniqueness
2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets and its use in various synthetic and industrial processes.
Properties
CAS No. |
31368-53-3 |
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Molecular Formula |
C23H30Cl2FN5O5S2 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H24Cl2FN5O2S.C2H6O3S/c1-21(2)28-19(25)27-20(26)29(21)15-11-10-13(17(23)12-15)6-3-4-7-14-8-5-9-16(22)18(14)32(24,30)31;1-2-6(3,4)5/h5,8-12H,3-4,6-7H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
InChI Key |
PGOWUGPCHMTTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C(=CC=C3)Cl)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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